N,N-Dimethyl Carboxamide Eliminates Hydrogen-Bond Donor Capacity Relative to Primary Amide Analog (CAS 67795-42-0)
The target compound bears an N,N-dimethyl carboxamide at the C2 position, which eliminates the hydrogen-bond donor (HBD) capacity present in the primary amide analog 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 67795-42-0). The primary amide analog possesses two HBD atoms (the –NH₂ of the carboxamide), whereas the N,N-dimethyl variant possesses zero HBD atoms at this position. This structural difference is pharmacologically significant: in the Boehringer Ingelheim IKK inhibitor series, the carboxamide group engages the hinge region of IKKβ, and N-substitution directly modulates both potency and kinase selectivity [1]. The unsubstituted parent scaffold (3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide, CHEMBL207012) shows an IKKα IC₅₀ of 21,000 nM and no detectable CYP2D6 inhibition (IC₅₀ > 30,000 nM), indicating low potency when the C4 and C6 positions are unsubstituted [2]. The addition of C4 and C6 methyl groups combined with N,N-dimethyl carboxamide in the target compound represents a distinct chemical space within the SAR landscape that cannot be trivially extrapolated from the primary amide series.
| Evidence Dimension | Hydrogen-bond donor count at carboxamide position |
|---|---|
| Target Compound Data | 0 HBD (tertiary amide, N,N-dimethyl) |
| Comparator Or Baseline | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 67795-42-0): 2 HBD (primary amide) |
| Quantified Difference | Delta = 2 HBD atoms eliminated; altered logP and aqueous solubility predicted |
| Conditions | Structural comparison based on chemical structure; no direct comparative biochemical assay available in public domain |
Why This Matters
The loss of two HBD atoms directly impacts the compound's capacity to donate hydrogen bonds to the IKKβ hinge region, making it unsuitable as a direct substitute for primary amide analogs in established IKKβ biochemical or cellular assays.
- [1] Morwick T, et al. Evolution of the thienopyridine class of inhibitors of IκB kinase-β: Part I: Hit-to-lead strategies. J Med Chem. 2006;49(10):2898-2908. doi:10.1021/jm0510979. PMID: 16686533. View Source
- [2] BindingDB BDBM50186625 (CHEMBL207012). 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide. IKKα IC₅₀ = 21,000 nM; CYP2D6 IC₅₀ > 30,000 nM. Boehringer Ingelheim Pharmaceuticals, curated by ChEMBL. View Source
